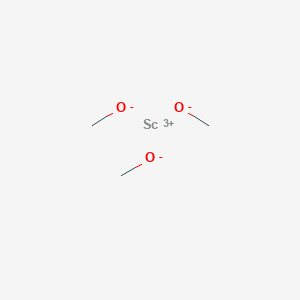
Cyclobutylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutylidenehydrazine is an organic compound characterized by a cyclobutane ring attached to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
- Cyclobutanone is dissolved in an appropriate solvent such as ethanol.
- Hydrazine hydrate is added to the solution.
- The mixture is heated under reflux conditions for several hours.
- The product is then isolated through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone and nitrogen gas.
Reduction: Reduction reactions can convert this compound to cyclobutylamine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Cyclobutanone and nitrogen gas.
Reduction: Cyclobutylamine.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
Cyclobutylidenehydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Cyclobutylidenehydrazine can be compared with other similar compounds such as cyclopropylidenehydrazine and cyclopentylidenehydrazine. While all these compounds share a similar hydrazine moiety, their ring structures differ, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its four-membered ring, which imparts distinct steric and electronic properties.
Similar Compounds:
- Cyclopropylidenehydrazine
- Cyclopentylidenehydrazine
- Cyclohexylidenehydrazine
Propriétés
| 90255-41-7 | |
Formule moléculaire |
C4H8N2 |
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
cyclobutylidenehydrazine |
InChI |
InChI=1S/C4H8N2/c5-6-4-2-1-3-4/h1-3,5H2 |
Clé InChI |
GOXYFBXOCNAECF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NN)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/no-structure.png)

![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
